Norharmane
Overview
Description
Norharmane, also known as β-carboline, is a compound found in several species of psychedelic mushrooms . It is produced naturally in the human body and has also been isolated from meat, fish, alcoholic drinks, coffee, and tobacco smoke . Norharmane isolated from coffee has been shown to inhibit monoamine oxidase (MAO) enzymes, specifically, MAO-A and MAO-B . It may also play a role in Parkinson’s disease, although the mechanism is not fully understood .
Synthesis Analysis
Norharmane is an important chemical synthon for some biologically important compounds . A series of novel 9-substituted norharmane derivatives were synthesized for potential use as Sirt5 inhibitors . The chemical structures and purities of all the target compounds were characterized by 1H NMR, 13C NMR, MS, and HPLC .
Molecular Structure Analysis
The molecular structure of Norharmane is 9H-pyrido[3,4-b]indole . Its CAS Registry Number is 244-63-3 and its molecular weight is 168.19 g/mol .
Chemical Reactions Analysis
Norharmane has been shown to alter polar auxin transport (PAT) by inhibiting PIN2, PIN3, and PIN7 transport proteins . This causes a significant inhibitory effect on the growth of Arabidopsis thaliana seedlings .
Physical And Chemical Properties Analysis
Norharmane has a molecular weight of 168.19 g/mol . It has a melting point of 199.0 °C and appears as a solid .
Scientific Research Applications
DNA Interaction Studies
Norharman has been utilized in studies to understand its interaction with DNA. It causes remarkable fluorescence quenching and changes in the absorption spectra of DNA, which is crucial for understanding the binding and effect of compounds on genetic material .
Neurological Research
It has been used as a β-carboline to study its effect on nigrostriatal dopamine (DA) neurons. This research is significant for understanding neurological pathways and potential treatments for related disorders .
Analytical Chemistry
Norharmane serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses, which is essential for accurate measurement and analysis of various substances .
Mass Spectrometry Matrix
It is used as a matrix for analysis of cyclodextrins and sulfated oligosaccharides in combination with DHB as co-matrix, which aids in the mass spectrometry analysis of these substances .
Polymer Analysis
Norharmane has been applied in the mass spectra analysis of synthetic and bio-polymers, providing insights into the processes governing matrix-assisted ultraviolet laser desorption/ionization (UV-MALDI) .
Mechanism of Action
Target of Action
The primary targets of Norharman are cytochrome P450 (CYP) enzymes and indoleamine 2,3-dioxygenase (IDO) . CYP enzymes play a crucial role in the metabolism of organic substances, while IDO is involved in the catabolism of tryptophan along the kynurenine pathway.
Mode of Action
Norharman acts as an inhibitor of the CYP-mediated biotransformation . It inhibits the binding of oxygen to CYP heme, thereby reducing the enzyme’s activity . Additionally, Norharman inhibits IDO, which may have implications for immune response and neurological function .
Biochemical Pathways
The inhibition of CYP enzymes by Norharman affects the metabolism of various xenobiotics . This can modulate the mutagenic effects of certain heterocyclic amines . The inhibition of IDO can influence the kynurenine pathway, potentially affecting immune response and neurological function .
Pharmacokinetics
Its ability to inhibit cyp enzymes suggests it may influence the metabolism and bioavailability of other substances .
Result of Action
The inhibition of CYP enzymes by Norharman can reduce the mutagenic effects of certain heterocyclic amines . This suggests a potential role in modulating chemical carcinogenesis . The inhibition of IDO may also have implications for immune response and neurological function .
Action Environment
The action of Norharman can be influenced by various environmental factors, including the presence of other substances that are metabolized by CYP enzymes . .
Safety and Hazards
Norharmane is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . In case of inhalation, it is advised to remove to fresh air and give oxygen if breathing is difficult . If swallowed, the mouth should be washed out with copious amounts of water .
Future Directions
Norharmane has been shown to improve detection of bacterial lipid A (endotoxin), from host and vector tissues infected with Francisella novicida . This discovery of novel pathogenic mechanisms engaged during bacterial infections requires the evolution of advanced techniques . The expanded use of Norharmane matrix in other infection models and endotoxin-targeting imaging experiments will improve our understanding of the lipid interactions at the host-pathogen interface .
properties
IUPAC Name |
9H-pyrido[3,4-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFRHYZBTHREPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7259-44-1 (hydrochloride) | |
Record name | Norharman | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2021070 | |
Record name | Norharman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | beta-Carboline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012897 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>25.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855536 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
9H-Pyrido[3,4-B]indole | |
CAS RN |
244-63-3 | |
Record name | β-Carboline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=244-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norharman | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norharman | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84417 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Norharman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-pyrido[3,4-b]indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.418 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORHARMAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94HMA1I78O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-Carboline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012897 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
199 °C | |
Record name | beta-Carboline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012897 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of norharmane?
A1: Norharmane has a molecular formula of C11H8N2 and a molecular weight of 168.19 g/mol. []
Q2: What spectroscopic data is available for norharmane?
A2: Norharmane characterization includes techniques like 1H NMR, UV/Vis, mass spectrometry, and gas chromatography/mass spectrometry. [, , ] These methods provide information about its structure, electronic transitions, and fragmentation patterns.
Q3: How does norharmane interact with biological targets?
A3: Norharmane demonstrates interaction with various biological targets. For instance, it acts as an inverse agonist of benzodiazepine receptors, influencing GABAergic neurotransmission. [, , , ] Additionally, norharmane exhibits inhibitory activity against enzymes like monoamine oxidase (MAO) [, , ] and juvenile hormone epoxide hydrolase (JHEH). [, ]
Q4: What are the downstream effects of norharmane's interaction with its targets?
A4: Norharmane's interaction with its targets leads to a range of downstream effects. For example, its inverse agonism at benzodiazepine receptors can influence anxiety, learning, and memory. [, , , ] Inhibition of MAO can affect dopamine levels, potentially impacting mood and motor function. [, ] Furthermore, its interaction with JHEH can influence insect development. [, ]
Q5: What are the known applications of norharmane?
A5: Research on norharmane reveals diverse potential applications:
- Pharmacological: Its interactions with benzodiazepine receptors and MAO make it relevant for studying anxiety, depression, and neurodegenerative diseases. [, , , , , ]
- Insecticidal: Norharmane displays insecticidal activity and influences termite development, suggesting potential as a biopesticide. [, , , ]
- Algicidal: Studies demonstrate its inhibitory effects on the growth of cyanobacteria and green algae, indicating potential as an algicide. []
- Analytical Chemistry: Norharmane is utilized as a matrix in MALDI-TOF mass spectrometry for analyzing highly sulfated glycosaminoglycans. []
Q6: Have there been computational chemistry studies on norharmane?
A6: Yes, computational studies have been conducted on norharmane. Molecular docking simulations were used to investigate its binding interactions with the glycine receptor, providing insights into its subunit specificity. [] Density functional theory calculations have also been employed to study its interactions with fluoride ions and proton transfer mechanisms. []
Q7: What is the structure-activity relationship (SAR) of norharmane?
A7: SAR studies on norharmane and its derivatives reveal the impact of structural modifications on their biological activity. For example, the presence of a methyl group at the 9-position significantly influences its photosensitizing properties and DNA damage potential. [, ] Additionally, the presence or absence of specific functional groups affects its interaction with glycine receptors and subsequent subunit specificity. []
Q8: What is known about the toxicology and safety profile of norharmane?
A8: While norharmane exhibits various biological activities, its toxicological profile necessitates careful consideration. Studies in sheep have shown that high doses of norharmane can induce neurological effects such as limb paresis and tremors. [, ]
Q9: What are the potential long-term effects of norharmane exposure?
A9: The long-term effects of norharmane exposure require further investigation. Research suggests it can damage DNA upon UVA exposure, potentially increasing the risk of mutations and cellular damage. [, , ]
Q10: What is the environmental impact of norharmane?
A10: Norharmane's presence in various organisms and potential applications as a biopesticide or algicide raise concerns about its ecological impact. Further research is needed to assess its effects on non-target organisms and its persistence in the environment. [, , ]
Q11: Are there any strategies for mitigating the negative environmental impacts of norharmane?
A11: While the provided research doesn't focus on mitigation strategies, responsible use and disposal practices are crucial. Additionally, investigating biodegradable alternatives or exploring methods to degrade norharmane in the environment could minimize its ecological footprint.
Q12: What is known about the pharmacokinetics (PK) of norharmane?
A12: Information on norharmane's PK, including its absorption, distribution, metabolism, and excretion (ADME), is limited in the provided research. Further studies are needed to understand its behavior in vivo fully.
Q13: Has norharmane demonstrated efficacy in in vitro or in vivo models?
A13: Yes, norharmane exhibits efficacy in various models. For instance, it reduces immobility time in the forced swim test, suggesting antidepressant-like effects. [] It also inhibits the growth of cyanobacteria and green algae in co-cultivation experiments. [] Additionally, it affects JHEH activity in termite extracts, indicating potential for influencing insect development. [, ]
Q14: What analytical methods are used to characterize and quantify norharmane?
A14: Several analytical techniques are employed for norharmane analysis, including:
- Chromatographic methods: TLC and HPLC are used for separation and quantification. [, , , ]
- Spectroscopic methods: UV/Vis, fluorescence, and NMR spectroscopy provide structural information and quantify norharmane. [, , , ]
- Mass spectrometry: GC/MS and LC/MS are utilized for identification and quantification, particularly in complex matrices. [, , , ]
Q15: Are there validated analytical methods for norharmane?
A15: While specific validation details aren't extensively discussed, the research implies the use of established and validated methods for norharmane analysis. For instance, HPLC methods are commonly validated for accuracy, precision, and specificity in quantifying compounds like norharmane. [, , ]
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